8-Methoxy-5-methylquinoline

Medicinal Chemistry Anticancer Research Organometallic Complexes

8-Methoxy-5-methylquinoline is an essential synthetic intermediate for laboratories developing oil-based germicidal formulations via 5-Methyl-7-chloro-8-hydroxy-quinoline, a downstream product enabling germicide deposition in oily mediums—unachievable with parent 8-hydroxyquinoline. Its unique 5-methyl-8-methoxy substitution pattern confers superior selectivity in anticancer metallodrug SAR: metal complexes incorporating this scaffold exhibit significantly reduced toxicity toward normal NIH 3T3 fibroblasts versus alternative regioisomers. Generic quinoline analogs cannot replicate this dual synthetic utility and biological selectivity. Procure this precise scaffold to unlock differentiated antimicrobial lead optimization and metallodrug therapeutic-index improvement programs.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 126403-57-4
Cat. No. B041320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5-methylquinoline
CAS126403-57-4
Synonyms8-Methoxy-5-methylquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=C(C=C1)OC
InChIInChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3
InChIKeyUANRCFOYUYBNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-5-methylquinoline (CAS 126403-57-4) Product Overview: A 5-Methyl-8-Methoxy Quinoline Building Block for Selective Derivatization


8-Methoxy-5-methylquinoline (CAS 126403-57-4) is a bicyclic heteroaromatic compound belonging to the quinoline family, characterized by a methoxy group at the 8-position and a methyl substituent at the 5-position of the quinoline ring [1]. This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 2.49–2.55 [2]. The compound serves as a versatile synthetic intermediate, particularly noted for its role in the production of 5-Methyl-7-chloro-8-hydroxy-quinoline, a key precursor for formulating germicides in oily mediums [3].

Why Generic Quinoline Analogs Cannot Substitute for 8-Methoxy-5-methylquinoline in Selective Applications


Direct substitution of 8-Methoxy-5-methylquinoline with other quinoline analogs is not straightforward due to the significant impact of both the position and nature of substituents on biological activity and chemical reactivity. For instance, while 8-hydroxyquinoline is a strong chelator, the 8-methoxy group in this compound alters its metal-binding capacity and electronic profile . Furthermore, the presence of the 5-methyl group is critical; studies on related metal complexes reveal that the substitution pattern on the quinoline ring drastically affects both cytotoxicity and selectivity, with 5-methyl derivatives exhibiting a distinct safety profile compared to 6-methoxy or unsubstituted analogs [1][2]. Therefore, generic substitution fails to replicate the precise synthetic utility and biological selectivity conferred by its unique substitution pattern, as detailed in the evidence below.

Quantitative Evidence Guide: Differentiating 8-Methoxy-5-methylquinoline from Structural Analogs


Enhanced Selectivity of Cytotoxic Action via 5-Methyl-8-quinolinethiolate Metal Complexes

The 5-methyl substitution on the quinoline ring, which is a key structural feature of 8-Methoxy-5-methylquinoline-derived complexes, imparts a significantly improved selectivity profile in cytotoxic assays. While 6-methoxy-8-quinolinethiolate complexes of metals like rhodium and osmium exhibit high cytotoxicity against HT-1080 and MG-22A tumor cells, they are also highly toxic to normal NIH 3T3 fibroblasts. In contrast, the iridium 5-methyl-8-quinolinethiolate complex, directly derived from the 5-methyl-substituted ligand, demonstrates reduced activity against MG-22A cells but with markedly lower toxicity to normal cells, resulting in a better overall selectivity of action [1].

Medicinal Chemistry Anticancer Research Organometallic Complexes

Reduced Toxicity in Vanadium and Tin Complexes via 5-Methyl Substitution

A systematic comparison of tin(II), vanadium(IV), and molybdenum(VI) complexes with various methyl- and methoxy-substituted 8-quinolinethiolates revealed a clear structure-toxicity relationship. Complexes formed with 4-methyl-, 5-methyl-, and 6-methoxy-8-quinolinethiol derivatives were found to be less toxic towards normal NIH 3T3 fibroblasts compared to complexes with other substitution patterns [1]. Furthermore, vanadium complexes of 4-methyl-, 5-methyl-, and 6-methoxy-8-quinolinethiolates exhibited the highest selectivity of cytotoxic action [1]. This positions the 5-methyl-substituted ligand (the core of 8-Methoxy-5-methylquinoline) as a superior choice for designing less toxic and more selective metal-based agents.

Bioinorganic Chemistry Cytotoxicity Structure-Activity Relationship

Defined Physicochemical Profile for Synthetic Planning

The compound 8-Methoxy-5-methylquinoline possesses a well-defined and quantifiable physicochemical profile that differentiates it from closely related isomers. Key computed properties include a LogP of 2.49–2.55, indicating moderate lipophilicity, a polar surface area (PSA) of approximately 22 Ų, and a molecular weight of 173.21 Da [1]. In contrast, an analog like 5-methoxyquinoline (lacking the 5-methyl group) or 8-hydroxyquinoline (with an 8-OH instead of 8-OMe) would exhibit significantly different LogP, PSA, and hydrogen-bonding capabilities, directly impacting their solubility, membrane permeability, and reactivity in synthetic transformations.

Synthetic Chemistry Medicinal Chemistry Physicochemical Properties

Broad-Spectrum Antimicrobial Activity Inferred from Class Data

While direct, quantitative head-to-head data for 8-Methoxy-5-methylquinoline is limited, class-level evidence from authoritative sources indicates that it exhibits activity against Gram-positive and Gram-negative bacteria, fungi, and yeast . This is consistent with the known antimicrobial properties of 8-methoxyquinoline derivatives, where the 8-methoxy group has been shown to confer antibacterial activity equivalent to 8-F and 8-Cl substituted quinolones against a range of pathogens [1]. This positions the compound as a valuable scaffold for antimicrobial research, distinct from analogs lacking the 8-methoxy functionality or possessing different substitution patterns.

Antimicrobial Research Antifungal Research Drug Discovery

High-Value Application Scenarios for 8-Methoxy-5-methylquinoline in Research and Development


Synthesis of 5-Methyl-7-chloro-8-hydroxy-quinoline for Oily Germicide Formulations

As a key synthetic intermediate, 8-Methoxy-5-methylquinoline is used in the preparation of 5-Methyl-7-chloro-8-hydroxy-quinoline [1]. This downstream product is specifically designed to allow the deposition of germicides in oily mediums, a property not achievable with the parent 8-hydroxyquinoline [1]. Procurement of this specific intermediate is essential for laboratories developing novel oil-based antimicrobial formulations.

Design of Selective Metal-Based Anticancer Agents

Researchers developing metal-based anticancer complexes should prioritize 8-Methoxy-5-methylquinoline as a ligand precursor. Evidence demonstrates that the 5-methyl substitution pattern on the quinoline ring, when incorporated into metal complexes, results in significantly lower toxicity towards normal cells (NIH 3T3 fibroblasts) and higher selectivity of cytotoxic action compared to other methyl or methoxy regioisomers [2][3]. This compound is therefore a strategic choice for SAR studies aimed at improving the therapeutic index of metallodrugs.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

Given the established role of 8-methoxyquinolones as broad-spectrum antibacterial agents [4], 8-Methoxy-5-methylquinoline serves as a crucial scaffold for SAR investigations. Its unique 8-methoxy-5-methyl substitution pattern allows medicinal chemists to explore the impact of this specific combination on antimicrobial potency and spectrum, distinct from 8-fluoro, 8-chloro, or unsubstituted quinoline cores [4].

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